Ethyl 4-[(5-methyl-1H-tetrazol-1-yl)methyl]benzoate

Catalog No.
S849954
CAS No.
1706431-18-6
M.F
C12H14N4O2
M. Wt
246.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 4-[(5-methyl-1H-tetrazol-1-yl)methyl]benzoat...

CAS Number

1706431-18-6

Product Name

Ethyl 4-[(5-methyl-1H-tetrazol-1-yl)methyl]benzoate

IUPAC Name

ethyl 4-[(5-methyltetrazol-1-yl)methyl]benzoate

Molecular Formula

C12H14N4O2

Molecular Weight

246.27 g/mol

InChI

InChI=1S/C12H14N4O2/c1-3-18-12(17)11-6-4-10(5-7-11)8-16-9(2)13-14-15-16/h4-7H,3,8H2,1-2H3

InChI Key

UWFKUWVZKDPIEC-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CC=C(C=C1)CN2C(=NN=N2)C

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)CN2C(=NN=N2)C

Ethyl 4-[(5-methyl-1H-tetrazol-1-yl)methyl]benzoate is an organic compound classified as an ester-linked tetrazole. Its molecular formula is C10_{10}H10_{10}N4_4O2_2, and it features a benzoate moiety linked to a tetrazole ring. The structure includes a five-membered nitrogen-containing heterocycle, which contributes to its unique chemical properties and biological activities. This compound is notable for its applications in medicinal chemistry, particularly in drug design and development due to the bioisosteric nature of its tetrazole group, which can mimic carboxylate functionalities.

There is no scientific literature available on the specific mechanism of action of Ethyl 4-[(5-methyl-1H-tetrazol-1-yl)methyl]benzoate. However, tetrazole-containing molecules can exhibit various biological activities depending on the specific structure. These activities can include anticonvulsant, antibacterial, and anticancer properties [].

, primarily involving nucleophilic substitution and condensation reactions. The tetrazole ring can act as a leaving group, facilitating the formation of new carbon-nitrogen bonds under controlled conditions. In click chemistry applications, this compound can be used to rapidly generate diverse libraries of bioactive molecules by reacting with various electrophiles .

This compound exhibits significant biological activities, particularly as a potential pharmacological agent. It has been investigated for:

  • Antimicrobial Properties: Certain derivatives show activity against various bacterial strains, including Mycobacterium tuberculosis.
  • ACE Inhibition: Some derivatives have demonstrated promising results in inhibiting angiotensin-converting enzyme, indicating potential use in treating hypertension.
  • Neurological

Synthesis of Ethyl 4-[(5-methyl-1H-tetrazol-1-yl)methyl]benzoate typically involves the following methods:

  • Nucleophilic Substitution: The synthesis often starts with a benzoic acid derivative that undergoes nucleophilic substitution with a tetrazole derivative.
  • Click Chemistry: This method utilizes mild conditions to facilitate reactions between the compound and various substrates, yielding high specificity and yield.
  • Condensation Reactions: In some cases, the compound is synthesized through condensation reactions with thiadiazole aldehydes in the presence of catalysts .

Ethyl 4-[(5-methyl-1H-tetrazol-1-yl)methyl]benzoate has several applications:

  • Drug Development: It serves as a precursor for synthesizing tetrazole derivatives that are crucial in pharmaceuticals.
  • Agrochemicals: Its derivatives are explored for potential use in agricultural chemicals.
  • Molecular Docking Studies: The compound is utilized in computational chemistry to predict interactions between ligands and target proteins .

Interaction studies involving Ethyl 4-[(5-methyl-1H-tetrazol-1-yl)methyl]benzoate focus on its binding affinity to various biological targets. In vitro assays are commonly employed to assess its inhibitory effects on enzymes such as angiotensin-converting enzyme and components of the complement system. These studies aim to elucidate the mechanism of action and therapeutic potential of the compound and its derivatives .

Several compounds share structural similarities with Ethyl 4-[(5-methyl-1H-tetrazol-1-yl)methyl]benzoate. Here are some notable examples:

Compound NameStructure HighlightsUnique Features
Methyl 4-(1H-tetrazol-1-yl)benzoateContains a methyl group instead of ethylOften used in similar applications but less potent
Ethyl 4-(5-(4-methylbenzoyl)triazol-1-yl)benzoateContains a triazole ringDifferent heterocycle may influence biological activity
Ethyl 4-(5-benzylthiazol-2-yl)benzoateFeatures a thiazole ringMay exhibit different pharmacological profiles

Ethyl 4-[(5-methyl-1H-tetrazol-1-yl)methyl]benzoate stands out due to its specific tetrazole moiety that enhances its bioactivity and versatility in medicinal chemistry applications compared to other similar compounds .

Tetrazole derivatives are five-membered heterocycles containing four nitrogen atoms and one carbon, making them structurally analogous to carboxylic acids with enhanced metabolic stability. Benzoate esters, when functionalized with tetrazole moieties, combine the bioisosteric properties of tetrazoles with the reactivity of esters. Ethyl 4-[(5-methyl-1H-tetrazol-1-yl)methyl]benzoate exemplifies this class, featuring a methyl-substituted tetrazole linked via a methylene bridge to a para-substituted benzoate ester (Figure 1).

Key Structural Features

ComponentDescriptionFunctional Role
Benzoate esterEthyl ester at para-positionHydrolyzable prodrug moiety
Tetrazole ring5-Methyl-1H-tetrazole substituentBioisostere for carboxylic acids
Methylenyl bridgeConnects tetrazole to benzene ringConformational flexibility

This arrangement enables dual functionality: the ester facilitates solubility modulation, while the tetrazole enhances binding affinity to biological targets.

Historical Context and Discovery

The tetrazole scaffold was first synthesized serendipitously by Bladen in 1885. Early derivatives focused on explosives and agrochemicals, but advancements in medicinal chemistry shifted attention to tetrazoles as carboxylic acid mimics. The development of 5-substituted tetrazoles, including 5-methyl derivatives, emerged as key intermediates in drug design due to their pKa similarity to carboxylic acids (4.5–4.9 vs. 4.2–4.4).

Ethyl 4-[(5-methyl-1H-tetrazol-1-yl)methyl]benzoate likely derives from iterative refinements in synthetic protocols for tetrazole-functionalized aromatics. Patent literature highlights methods for synthesizing 5-methyltetrazoles via nucleophilic substitution of acetonitrile with alkali azides, a precursor to modern coupling strategies.

Relevance in Modern Chemical Research

The compound’s relevance stems from its dual role as a synthetic intermediate and pharmacophore. Key applications include:

  • Prodrug Design: The benzoate ester serves as a hydrolyzable moiety for targeted drug release.
  • Enzyme Inhibition: Tetrazoles mimic carboxylic acids in binding to metalloenzymes, such as matrix metalloproteinases.
  • Antimicrobial Development: Structural analogs exhibit activity against Gram-positive bacteria and fungal pathogens.

Scope and Objectives of the Review

This review critically evaluates:

  • Synthetic Routes: Nucleophilic substitution, cycloaddition, and coupling strategies.
  • Pharmacological Profiling: Antimicrobial, antitumor, and enzyme inhibitory activities.
  • Structure-Activity Relationships: Impact of substituents on bioactivity and pharmacokinetics.

XLogP3

1.8

Dates

Modify: 2023-08-16

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